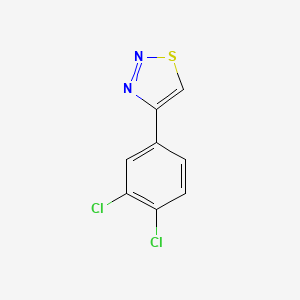

4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2S/c9-6-2-1-5(3-7(6)10)8-4-13-12-11-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSUZXWGZYVNNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSN=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 3,4 Dichlorophenyl 1,2,3 Thiadiazole Analogs

Strategic Retrosynthetic Analysis of the 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole Core

A retrosynthetic analysis of this compound allows for the logical disconnection of the molecule into simpler, commercially available, or readily synthesizable precursors. This approach is fundamental in designing an efficient and practical synthetic route.

Identification of Key Precursors for Thiadiazole Ring Formation

The most common and direct retrosynthetic disconnection of the 4-aryl-1,2,3-thiadiazole scaffold involves breaking the C-S and N-N bonds of the thiadiazole ring. This leads to two primary building blocks: a hydrazone derivative and a sulfur source. Specifically, for the target molecule, the key precursor is the hydrazone of 3',4'-dichloroacetophenone. This hydrazone can be formed from the reaction of 3',4'-dichloroacetophenone with a suitable hydrazine derivative, such as semicarbazide or tosylhydrazine. chemicalpapers.com

The general retrosynthetic pathway can be visualized as follows:

Table 1: Retrosynthetic Disconnection of this compound

| Target Molecule | Key Intermediate | Precursors |

| This compound | Hydrazone of 3',4'-dichloroacetophenone | 3',4'-Dichloroacetophenone and a Hydrazine source (e.g., semicarbazide, tosylhydrazine) |

Synthetic Routes for the Dichlorophenyl Moiety Introduction

The introduction of the 3,4-dichlorophenyl moiety is achieved through the synthesis of the key precursor, 3',4'-dichloroacetophenone. A common and effective method for its preparation is the Friedel-Crafts acylation of 1,2-dichlorobenzene. In this reaction, 1,2-dichlorobenzene is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). mdpi.comresearchgate.net

The reaction conditions, including the choice of acylating agent and catalyst stoichiometry, can be optimized to achieve high yields of the desired product.

Established and Emerging Synthetic Approaches for 1,2,3-Thiadiazoles

Several synthetic methodologies have been developed for the construction of the 1,2,3-thiadiazole (B1210528) ring system. These range from classical cyclization reactions to more modern, greener approaches.

Hurd-Mori Cyclization and its Modern Adaptations

The Hurd-Mori synthesis is a classical and widely used method for the preparation of 1,2,3-thiadiazoles. wikipedia.org This reaction involves the cyclization of hydrazones derived from ketones or aldehydes with thionyl chloride (SOCl₂). chemicalpapers.com In the context of this compound, the corresponding hydrazone of 3',4'-dichloroacetophenone is treated with thionyl chloride to effect the ring closure. chemicalpapers.com

Modern adaptations of the Hurd-Mori reaction have focused on improving yields, simplifying procedures, and employing milder reaction conditions. One notable improvement involves a metal-free methodology where N-tosylhydrazones react with elemental sulfur in the presence of tetrabutylammonium iodide (TBAI) as a catalyst. chemicalpapers.com This approach offers a more facile and practical alternative to the traditional Hurd-Mori protocol.

Table 2: Comparison of Hurd-Mori and Modern Adaptations

| Method | Reagents | Key Features |

| Classical Hurd-Mori | Hydrazone, Thionyl Chloride (SOCl₂) | Well-established, versatile |

| Modern Adaptation | N-Tosylhydrazone, Elemental Sulfur, TBAI (catalyst) | Metal-free, milder conditions |

Ionic Liquid-Supported Reaction Methodologies

Ionic liquids (ILs) have emerged as green and efficient media for a variety of organic transformations, including the synthesis of heterocyclic compounds. In the synthesis of 1,2,3-thiadiazoles, ionic liquids can act as both the solvent and a promoter of the reaction.

One reported method involves the use of an ionic liquid-supported sulfonyl hydrazine, which reacts with ketones to form an ionic liquid-supported hydrazone. This intermediate is then treated with thionyl chloride to yield the desired 1,2,3-thiadiazole. This methodology offers advantages such as ease of workup, simple reaction conditions, and high purity of the final product. chemicalpapers.com

Cycloaddition Reactions in 1,2,3-Thiadiazole Synthesis

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, provide a powerful and convergent approach to the synthesis of five-membered heterocyclic rings, including 1,2,3-thiadiazoles. One of the primary methods for constructing the 1,2,3-thiadiazole ring via cycloaddition is the Pechmann and Nold synthesis, which involves the reaction of a diazo compound with an isothiocyanate.

In this [3+2] cycloaddition, the diazo compound acts as the 1,3-dipole and the isothiocyanate serves as the dipolarophile. The reaction proceeds to form the 1,2,3-thiadiazole ring in a single step. For the synthesis of derivatives of this compound, this would involve a suitably substituted diazo compound reacting with an isothiocyanate, or vice versa, to introduce the desired substitution pattern. chemicalpapers.com

Palladium-Catalyzed and Other Metal-Mediated Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules, and their application in the synthesis of 1,2,3-thiadiazole derivatives is an emerging area of interest. These methods offer a versatile approach to introduce a variety of substituents onto the thiadiazole ring or the associated phenyl group, thereby enabling the creation of a diverse library of this compound analogs.

While direct palladium-catalyzed synthesis of the this compound core is not widely documented, related metal-catalyzed approaches for other thiadiazole isomers, such as the 1,3,4-thiadiazole (B1197879), have been successfully employed. For instance, Suzuki cross-coupling reactions have been utilized to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.com This suggests the potential for similar strategies to be adapted for the synthesis of 4-aryl-1,2,3-thiadiazoles.

The general approach would involve the preparation of a halogenated 1,2,3-thiadiazole precursor, which can then undergo a palladium-catalyzed cross-coupling reaction with a suitable boronic acid or ester. For the synthesis of this compound analogs, this could involve coupling 4-bromo-1,2,3-thiadiazole with 3,4-dichlorophenylboronic acid, or conversely, coupling 4-(3,4-dichlorophenyl)-5-halo-1,2,3-thiadiazole with various organoboron reagents.

Table 1: Potential Palladium-Catalyzed Coupling Reactions for this compound Analogs

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-Bromo-1,2,3-thiadiazole | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ | This compound |

| 4-(3,4-Dichlorophenyl)-5-iodo-1,2,3-thiadiazole | Arylboronic acid | Pd(dppf)Cl₂ | 4-(3,4-Dichlorophenyl)-5-aryl-1,2,3-thiadiazole |

| 4-(3,4-Dichlorophenyl)-5-ethynyl-1,2,3-thiadiazole | Aryl halide | Pd(PPh₃)₄/CuI (Sonogashira) | 4-(3,4-Dichlorophenyl)-5-(arylethynyl)-1,2,3-thiadiazole |

It is important to note that the stability of the 1,2,3-thiadiazole ring under the reaction conditions is a critical factor. The ring can be susceptible to decomposition, particularly at elevated temperatures, which are often required for these coupling reactions. e-bookshelf.de Therefore, optimization of reaction parameters such as the choice of catalyst, ligand, base, and solvent is crucial for successful synthesis.

Electrochemical and Photochemical Approaches to 1,2,3-Thiadiazole Formation

In recent years, electrochemical and photochemical methods have emerged as powerful and often greener alternatives to traditional synthetic routes. acs.orgorganic-chemistry.org These techniques can provide mild reaction conditions and unique reactivity patterns for the formation of heterocyclic compounds like 1,2,3-thiadiazoles.

Electrochemical Synthesis:

An electrochemical approach for the synthesis of fully substituted 1,2,3-thiadiazoles from α-phenylhydrazones has been developed. acs.orgfigshare.com This method involves the anodic oxidation of phenylhydrazone derivatives at a constant current, followed by an N,S-heterocyclization. A key advantage of this protocol is that it is free of external bases and oxidants, making it an environmentally friendly process. acs.org The reaction proceeds at room temperature and can be scaled up for larger-scale synthesis. figshare.com

For the synthesis of this compound, the corresponding α-(3,4-dichlorophenyl)hydrazone would be the required starting material. The electrochemical method offers a reagent-less pathway for the formation of the 1,2,3-thiadiazole ring. acs.org

Photochemical Synthesis:

Photochemical methods have also been explored for the formation of 1,2,3-thiadiazoles. The photochemistry of 4-phenyl-1,2,3-thiadiazole (B1662399) and its derivatives has been studied using time-resolved spectroscopy. rsc.orgresearchgate.net These studies show that upon UV irradiation, 1,2,3-thiadiazoles can undergo extrusion of nitrogen to form transient thiirene and thioketene species. rsc.orgresearchgate.net While this is often a decomposition pathway, under specific conditions, photocatalytic processes can be harnessed for the synthesis of 1,2,3-thiadiazoles. For instance, visible light in the presence of a photocatalyst like cercosporin has been used to synthesize 1,2,3-thiadiazoles with good regioselectivity and broad functional-group compatibility under mild conditions. organic-chemistry.org

Methodologies for Functionalization and Derivatization at the 1,2,3-Thiadiazole Nucleus

Functionalization of the pre-formed 1,2,3-thiadiazole ring is a key strategy for creating a diverse range of derivatives with tailored properties. This can be achieved through various substitution reactions on the thiadiazole ring itself.

Electrophilic and Nucleophilic Substitutions on the Thiadiazole Ring

The reactivity of the 1,2,3-thiadiazole ring towards electrophilic and nucleophilic attack is influenced by the electron distribution within the ring. The carbon atoms of the 1,2,3-thiadiazole ring are generally electron-deficient, making them susceptible to nucleophilic attack. nih.gov Conversely, electrophilic substitution on the unsubstituted 1,2,3-thiadiazole ring is difficult due to the low electron density on the carbon atoms. nih.gov

However, the presence of activating substituents can facilitate electrophilic substitution. For other thiadiazole isomers, such as 1,3,4-thiadiazole, it has been shown that electron-donating groups at the 2-position can activate the ring towards electrophilic agents under drastic conditions. nih.gov

Nucleophilic substitution reactions on the 1,2,3-thiadiazole ring are more common. For example, 3-chloro-1,2,3-thiadiazole derivatives can react with various nucleophiles. researchgate.net The position of substitution can be influenced by the nature of the solvent and the nucleophile. researchgate.net

Regioselective Modulations and Substituent Effects on Synthesis

The regioselectivity of the synthesis and functionalization of 1,2,3-thiadiazoles is a critical aspect, as the position of substituents can significantly impact the biological activity and chemical properties of the resulting compounds.

In the synthesis of 4-substituted-1,2,3-thiadiazoles, the nature of the substituents on the starting materials can influence the regiochemical outcome. For instance, in the rhodium-catalyzed denitrogenative annulation of 1,2,3-thiadiazoles with terminal alkynes, the electronic and steric properties of the alkyne substituent affect the regioselectivity of the resulting thiophene product. researchgate.net

Furthermore, in reagent-based cyclization reactions to form substituted 1,3,4-thiadiazoles, the regioselectivity was found to be affected by the substituents on the thiosemicarbazide intermediate. nih.gov Similar substituent effects are expected to play a crucial role in controlling the regioselectivity of reactions involving this compound.

Multi-Step Synthesis Strategies for Complex this compound Derivatives

The synthesis of complex derivatives of this compound often requires multi-step synthetic sequences. These strategies typically involve the initial formation of the core 1,2,3-thiadiazole ring, followed by a series of functional group transformations and coupling reactions to build up the desired molecular complexity.

An example of a multi-step synthesis for a related system involves the reaction of a substituted ketone with semicarbazide to form a semicarbazone, which is then cyclized with thionyl chloride to yield the 1,2,3-thiadiazole. mdpi.com This core can then be further modified. For instance, a carboxylate group on the thiadiazole ring can be converted to an acetanilide derivative, which can then be used to construct more complex heterocyclic systems. mdpi.com

Another multi-step approach involves the initial synthesis of a functionalized 1,2,3-thiadiazole, such as one bearing an aldehyde or ester group. researchgate.net These functional groups can then serve as handles for further derivatization through reactions like Knoevenagel condensation to introduce vinyl groups. researchgate.net

Green Chemistry Principles in 1,2,3-Thiadiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. mdpi.comnanobioletters.com For the synthesis of 1,2,3-thiadiazoles, several green approaches have been reported.

The use of microwave irradiation and ultrasonication are green chemistry techniques that can accelerate reaction rates and improve yields. nanobioletters.com Solvent-free conditions and the use of environmentally benign solvents are also key aspects of green synthesis. mdpi.com For example, a highly efficient reaction of N-tosylhydrazones with ammonium thiocyanate in ethanol as a solvent provides 1,2,3-thiadiazoles in very good yields at room temperature. organic-chemistry.org

Table 2: Green Chemistry Approaches in 1,2,3-Thiadiazole Synthesis

| Green Chemistry Principle | Application in 1,2,3-Thiadiazole Synthesis | Reference |

| Use of Safer Solvents | Synthesis in ethanol | organic-chemistry.org |

| Energy Efficiency | Microwave-assisted synthesis, Ultrasonication | nanobioletters.com |

| Catalysis | TBAI-catalyzed metal-free synthesis | organic-chemistry.org |

| Atom Economy | Electrochemical synthesis with no external reagents | acs.org |

| Use of Renewable Feedstocks | Use of photocatalysts like cercosporin | organic-chemistry.org |

Solvent-Free and Environmentally Benign Reaction Conditions

The movement towards green chemistry has spurred the development of solvent-free and environmentally friendly methods for the synthesis of 1,2,3-thiadiazole derivatives. These approaches aim to reduce the environmental impact associated with traditional organic solvents, which are often volatile, toxic, and difficult to dispose of.

One of the most promising techniques in this area is microwave-assisted synthesis . This method often leads to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.gov In the context of 1,2,3-thiadiazole synthesis, microwave irradiation has been successfully employed in the Hurd-Mori reaction, a classical method for constructing the 1,2,3-thiadiazole ring from hydrazones and thionyl chloride. nih.govwikipedia.org The application of microwave energy can often facilitate the reaction in the absence of a solvent or in the presence of a more environmentally benign solvent like ethanol or water. organic-chemistry.orgbepls.com

Another key strategy is the use of solid-phase synthesis or polymer-supported reagents . This technique involves attaching one of the reactants to a solid support, which simplifies the purification process as the excess reagents and byproducts can be easily washed away. This methodology minimizes the use of solvents for purification, such as column chromatography, thereby reducing waste.

Ultrasonic-assisted synthesis is another environmentally friendly approach that utilizes the energy of sound waves to promote chemical reactions. This method can lead to shorter reaction times and improved yields, often under milder conditions than conventional methods.

Furthermore, photocatalysis has emerged as a sustainable tool for organic synthesis. In the context of 1,2,3-thiadiazoles, visible-light-mediated photocatalysis using catalysts like cercosporin has been shown to be effective under mild and environmentally friendly conditions. organic-chemistry.org

The table below summarizes various environmentally benign reaction conditions that can be applied to the synthesis of this compound analogs.

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. | Efficient synthesis with minimal energy consumption and potential for solvent-free conditions. |

| Solid-Phase Synthesis | Simplified purification, reduced solvent use for chromatography. | Cleaner reaction profiles and easier isolation of the final product. |

| Ultrasonic-Assisted Synthesis | Use of sound energy to promote reactions, often at lower temperatures. | Milder reaction conditions, potentially leading to fewer side products. |

| Photocatalysis | Utilization of light energy to drive chemical transformations. | Sustainable approach using a renewable energy source. |

| Use of Green Solvents | Replacement of hazardous organic solvents with alternatives like water, ethanol, or ionic liquids. organic-chemistry.orgmdpi.com | Reduced environmental impact and improved safety profile of the synthetic process. |

Catalyst Development for Sustainable Thiadiazole Production

The development of efficient and sustainable catalysts is a cornerstone of green chemistry and has been a major focus in the synthesis of 1,2,3-thiadiazoles. The goal is to replace stoichiometric reagents with catalytic amounts of substances that are non-toxic, recyclable, and highly efficient.

A significant advancement in this area is the use of tetrabutylammonium iodide (TBAI) as a catalyst in a metal-free procedure for the synthesis of 1,2,3-thiadiazoles from N-tosylhydrazones and sulfur. organic-chemistry.orgmdpi.comscilit.com This method is an improvement upon the traditional Hurd-Mori reaction and offers good yields under mild, metal-free conditions. organic-chemistry.orgscilit.com

Another notable catalytic system is the combination of iodine (I2) and dimethyl sulfoxide (DMSO) . researchgate.netkuleuven.be This system facilitates the selective cyclization of N-tosylhydrazones with elemental sulfur to produce 4-aryl-1,2,3-thiadiazoles. researchgate.netkuleuven.be In this reaction, DMSO acts as both a solvent and an oxidant, allowing for the regeneration of the iodine catalyst. kuleuven.be This one-pot synthesis is characterized by its operational simplicity and broad substrate scope. kuleuven.be

The following table details some of the key catalysts and catalytic systems developed for the sustainable production of this compound and its analogs.

| Catalyst/Catalytic System | Role in Synthesis | Contribution to Sustainability |

|---|---|---|

| Tetrabutylammonium iodide (TBAI) | Catalyzes the reaction between N-tosylhydrazones and sulfur. organic-chemistry.orgscilit.com | Enables a metal-free synthesis, reducing heavy metal waste. scilit.com |

| Iodine (I2)/Dimethyl Sulfoxide (DMSO) | Iodine catalyzes the cyclization, while DMSO acts as a co-oxidant to regenerate the catalyst. researchgate.netkuleuven.be | Allows for a one-pot synthesis with high atom economy and avoids the need for external oxidants. researchgate.netkuleuven.be |

| Cercosporin | Acts as a photocatalyst in visible-light-mediated synthesis. organic-chemistry.org | Utilizes a renewable energy source and operates under mild conditions. organic-chemistry.org |

| Silica Supported Tungstosilisic Acid | A reusable heterogeneous catalyst for Hantzsch thiazole synthesis. bepls.com | Facilitates easy separation and recycling of the catalyst, minimizing waste. bepls.com |

Chemical Reactivity and Transformations of 4 3,4 Dichlorophenyl 1,2,3 Thiadiazole

Electrophilic Aromatic Substitution Reactions on the Dichlorophenyl Moiety

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org However, the reactivity of the dichlorophenyl ring in 4-(3,4-dichlorophenyl)-1,2,3-thiadiazole is significantly diminished by the electronic effects of its substituents. Both the 1,2,3-thiadiazole (B1210528) ring and the two chlorine atoms are electron-withdrawing groups, which deactivate the benzene ring towards attack by electrophiles. libretexts.orgcognitoedu.org

The chlorine atoms, while deactivating, are traditionally considered ortho-, para- directors due to the ability of their lone pairs to stabilize the cationic intermediate (the sigma complex) via resonance. libretexts.orgmasterorganicchemistry.com Conversely, strongly deactivating groups typically direct incoming electrophiles to the meta position. libretexts.orgcognitoedu.org In the case of this compound, the positions on the phenyl ring are influenced as follows:

Position 5: Ortho to the chlorine at C4 and meta to the chlorine at C3.

Position 6: Ortho to the chlorine at C3 and meta to the thiadiazole group.

Position 2: Ortho to the thiadiazole group and meta to the chlorine at C3.

The cumulative deactivating effect of three electron-withdrawing substituents makes electrophilic aromatic substitution on this molecule highly unfavorable, requiring harsh reaction conditions. Any potential substitution would be slow and likely yield a complex mixture of products due to the competing directing effects.

Nucleophilic Attack and Ring-Opening Processes of the Thiadiazole Core

While resistant to electrophilic attack, the carbon atoms of the 1,2,3-thiadiazole ring are electron-deficient and thus susceptible to nucleophilic attack. This reactivity can lead to a characteristic ring-opening process, particularly in the presence of strong bases.

The reaction of 1,2,3-thiadiazoles that are unsubstituted at the 5-position with strong bases, such as organolithium compounds or potassium t-butoxide, results in the cleavage of the thiadiazole ring. This process involves the evolution of nitrogen gas and the formation of a transient alkali-metal alkynethiolate. This highly reactive intermediate can then be trapped by electrophiles, such as alkyl halides, to produce 1-alkynyl thioethers. This transformation serves as a useful synthetic route, using the 1,2,3-thiadiazole as a surrogate for an alkynyl thiolate anion. researchgate.net

| Base/Nucleophile | Conditions | Intermediate | Final Product Type |

|---|---|---|---|

| Organolithium (e.g., nBuLi) | Low Temperature (-60 °C) | Lithium Alkynethiolate | Alkynyl Thioether (after quenching with electrophile) |

| Potassium t-butoxide | Varies | Potassium Alkynethiolate | Alkynyl Thioether (after quenching with electrophile) |

| Sodium Amide (NaNH₂) | Liquid Ammonia | Sodium Alkynethiolate | Alkynyl Thioether (after quenching with electrophile) |

Cycloaddition Reactions and Their Synthetic Utility

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. While the synthesis of thiadiazoles can be achieved through 1,3-dipolar cycloaddition pathways, the participation of the 1,2,3-thiadiazole ring itself as a reactant in cycloaddition reactions is less common. nih.gov Heterocyclic systems can sometimes act as dienes or dienophiles in Diels-Alder reactions. For instance, certain thiazolo-fused 2-pyridones have been shown to undergo [4+2] cycloaddition reactions. nih.gov However, the literature does not extensively detail the utility of 4-aryl-1,2,3-thiadiazoles as substrates in such transformations. Their stability and aromaticity may reduce their reactivity in concerted cycloaddition pathways compared to less aromatic systems.

Transformations of Peripheral Functional Groups on this compound

The peripheral functional groups on this compound are the two chlorine atoms on the phenyl ring. Halogenoarenes, such as chlorobenzene, are notably unreactive towards nucleophilic substitution reactions under standard conditions. savemyexams.comvedantu.com This low reactivity is attributed to two main factors:

Partial Double-Bond Character: A lone pair of electrons from the chlorine atom can be delocalized into the π-system of the benzene ring, giving the C-Cl bond partial double-bond character. This strengthens the bond, making it harder to break. savemyexams.comvedantu.com

Hybridization: The carbon atom of the C-Cl bond is sp² hybridized, which is more electronegative than the sp³ carbon in a haloalkane, leading to a less polar and stronger bond. vedantu.com

Nucleophilic substitution on the dichlorophenyl ring is therefore difficult and would require harsh conditions, such as high temperatures and pressures, or the presence of additional, strongly activating electron-withdrawing groups, which are absent here. savemyexams.comlibretexts.org

Rearrangement Reactions Involving the 1,2,3-Thiadiazole Scaffold

One of the most significant transformations of substituted azole heterocycles is the Dimroth rearrangement. wikipedia.org This reaction involves the isomerization of a heterocyclic ring through a ring-opening and ring-closing sequence, which results in the transposition of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.gov While classically associated with 1,2,3-triazoles, analogous rearrangements can occur in related systems. For 5-amino-1,2,3-thiadiazoles, treatment with a base can induce a Dimroth-type rearrangement. The process is believed to proceed through an α-diazothioketone intermediate, which then cyclizes to afford a more stable 5-mercapto-1,2,3-triazole. This type of rearrangement is a valuable tool for increasing molecular diversity in heterocyclic synthesis. nih.govbohrium.com

Advanced Spectroscopic and Structural Elucidation of 4 3,4 Dichlorophenyl 1,2,3 Thiadiazole and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A complete structural assignment of 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole would necessitate a suite of NMR experiments.

¹H, ¹³C, ¹⁵N, and 2D NMR Experiments for Structural Assignment

The proton (¹H) NMR spectrum would provide crucial information about the electronic environment of the hydrogen atoms on the dichlorophenyl ring and the thiadiazole ring. The chemical shifts, coupling constants, and multiplicity of the signals would allow for the precise assignment of each proton. For the 3,4-dichlorophenyl group, an ABC spin system would be expected. The single proton on the 1,2,3-thiadiazole (B1210528) ring would likely appear as a singlet in a distinct region of the spectrum.

The carbon-13 (¹³C) NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the dichlorophenyl ring would be influenced by the electron-withdrawing nature of the chlorine atoms. The two carbon atoms of the thiadiazole ring would exhibit characteristic chemical shifts.

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common, would offer direct insight into the electronic structure of the nitrogen-containing thiadiazole ring, aiding in the differentiation from other isomers.

Interactive Data Table: Predicted NMR Data for this compound (Note: The following data is predictive and based on general knowledge of similar structures, as specific experimental data is not currently available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-4 (Thiadiazole) | - | Value |

| C-5 (Thiadiazole) | Value | Value |

| C-1' (Phenyl) | - | Value |

| C-2' (Phenyl) | Value | Value |

| C-3' (Phenyl) | - | Value |

| C-4' (Phenyl) | - | Value |

| C-5' (Phenyl) | Value | Value |

| C-6' (Phenyl) | Value | Value |

Investigation of Conformational Dynamics via NMR

Variable-temperature NMR studies could be employed to investigate the conformational dynamics of the molecule, specifically the rotation around the single bond connecting the phenyl and thiadiazole rings. Any significant energy barrier to rotation might result in the broadening or splitting of NMR signals at lower temperatures.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is a powerful technique for determining the precise molecular formula of a compound. For this compound, HRMS would be used to measure the exact mass of the molecular ion. This experimental mass would then be compared to the calculated mass for the chemical formula C₈H₄Cl₂N₂S, providing a high degree of confidence in the elemental composition. The characteristic isotopic pattern of the two chlorine atoms would serve as an additional confirmation.

X-ray Crystallographic Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state structure.

Elucidation of Solid-State Molecular Architecture and Tautomerism

An X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles, offering a definitive picture of its molecular geometry. It would also unequivocally confirm the connectivity and substitution pattern, and rule out the presence of any tautomeric forms in the crystalline state.

Interactive Data Table: Hypothetical Crystallographic Data for this compound (Note: This data is hypothetical as no experimental crystal structure has been reported.)

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and structural features of molecules like this compound. By probing the characteristic vibrational modes of the molecule's constituent parts—the thiadiazole ring and the dichlorophenyl moiety—researchers can confirm its structure and understand its intramolecular dynamics. dergipark.org.trnih.gov

Characteristic Vibrational Modes of Thiadiazole and Dichlorophenyl Moieties

The vibrational spectrum of this compound is a composite of the individual vibrational modes of its two main structural units. The 1,2,3-thiadiazole ring, a five-membered heterocycle, exhibits a series of characteristic vibrations. These include C=N stretching, N=N stretching, C-S stretching, and various ring deformation and breathing modes. nih.gov For related 1,3,4-thiadiazole (B1197879) structures, C=N stretching vibrations have been observed around 1597-1643 cm⁻¹, while C-S-C modes are found near 700 cm⁻¹. dergipark.org.trmdpi.com

Table 1: Characteristic Vibrational Modes for Thiadiazole and Dichlorophenyl Moieties

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Thiadiazole Ring | C=N Stretching | 1590 - 1645 |

| Ring Stretching/Deformation | 1300 - 1500 | |

| C-S Stretching | 690 - 800 | |

| Dichlorophenyl Moiety | Aromatic C-H Stretching | 3000 - 3100 |

| Aromatic C=C Stretching | 1400 - 1610 |

Note: The data presented are typical ranges for the specified functional groups and may vary for the specific compound this compound.

Hydrogen Bonding and Other Non-Covalent Interaction Probes

While this compound lacks traditional hydrogen bond donor groups like -OH or -NH, the nitrogen atoms within the thiadiazole ring can function as hydrogen bond acceptors. This property allows the molecule to engage in non-covalent interactions with protic solvents or other molecules possessing hydrogen bond donor capabilities. Such interactions can be detected using vibrational spectroscopy through shifts in the vibrational frequencies of the thiadiazole ring. For instance, the formation of an intermolecular hydrogen bond to a ring nitrogen atom would likely perturb the C=N stretching modes, causing a noticeable shift to a lower wavenumber. Studies on analogous 1,3,4-thiadiazole derivatives containing hydroxyl groups have demonstrated that intramolecular hydrogen bonding can lead to significant broadening of the -OH stretching band in the FTIR spectrum. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Visible absorption and fluorescence techniques, provides critical information about the electronic structure and photophysical properties of conjugated molecules. For this compound, these methods characterize the electronic transitions, the extent of conjugation between the aromatic and heterocyclic rings, and the compound's potential for luminescence. rsc.orgresearchgate.net

Characterization of Electronic Transitions and Conjugation Effects

Table 2: Electronic Absorption Data for Analogous Thiadiazole Derivatives

| Compound Class | Solvent | Absorption Max (λmax, nm) | Molar Extinction Coefficient (log ε) | Reference |

|---|---|---|---|---|

| Bis(bithiophenyl) 1,3,4-thiadiazole | Dichloromethane | 406 | - | researchgate.net |

| Naphtho[2,3-d]thiazole-4,9-diones | Various | 350 - 480 | 3.5 - 4.5 | nih.gov |

Note: This table presents data for structurally related compounds to illustrate typical electronic transition energies.

Photophysical Properties and Quantum Yield Determinations

Many thiadiazole derivatives are known to exhibit fluorescence, a property that is highly dependent on their molecular structure and environment. nih.govnih.gov The fluorescence quantum yield (ΦF), which quantifies the efficiency of the emission process, is a key parameter in characterizing the photophysical behavior of these compounds. The quantum yield of related heterocyclic systems can be significantly influenced by factors such as solvent polarity and the potential for molecular aggregation. rsc.orgnih.govnih.gov For instance, some donor-acceptor molecules containing thiadiazole units show a decrease in quantum yield in polar solvents due to the activation of non-radiative decay pathways. rsc.org Conversely, in some cases, aggregation can lead to enhanced emission, a phenomenon known as aggregation-induced emission (AIE). nih.gov While specific data for this compound is not widely available, analysis of its analogs provides insight into its potential luminescent properties.

Table 3: Photophysical Data for Analogous Fluorescent Heterocyclic Compounds

| Compound Class | Solvent | Emission Max (Emmax, nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Bis(bithiophenyl) 1,3,4-thiadiazole | Dichloromethane | 452 | - | researchgate.net |

| 4,7-dithien-2-yl-2,1,3-benzothiadiazole | Polymethyl methacrylate | - | 0.90 | rsc.org |

Note: This table provides representative photophysical data from related molecular systems to frame the potential properties of the target compound.

Computational and Theoretical Investigations of 4 3,4 Dichlorophenyl 1,2,3 Thiadiazole

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its most stable three-dimensional conformation (optimized geometry).

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-C (phenyl ring) | ~1.39 Å |

| C-Cl | ~1.74 Å |

| C-S (thiadiazole) | ~1.72 Å |

| N=N (thiadiazole) | ~1.27 Å |

| C-N (thiadiazole) | ~1.35 Å |

| Phenyl-Thiadiazole Dihedral Angle | < 10° |

Note: These are estimated values based on general DFT data for similar structures and require specific calculations for confirmation.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiadiazole ring and the sulfur atom, while the LUMO would likely be distributed across the π-system of both the phenyl and thiadiazole rings. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's stability; a larger gap implies higher stability and lower chemical reactivity. The electron-withdrawing nature of the dichlorophenyl group is anticipated to lower the energy of both the HOMO and LUMO and influence the magnitude of the energy gap.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

Note: These are estimated values and are sensitive to the specific DFT functional and basis set used in calculations.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is useful for predicting sites for electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atoms of the thiadiazole ring and the chlorine atoms, indicating their nucleophilic character. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the phenyl ring, signifying their electrophilic nature. The sulfur atom can exhibit dual character. This analysis helps in understanding intermolecular interactions.

Reactivity Indices and Fukui Functions for Reaction Site Prediction

Fukui functions are used to determine the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen atoms of the thiadiazole ring are predicted to be the most likely sites for electrophilic attack, while certain carbon atoms on the rings might be more susceptible to nucleophilic attack.

Prediction of Spectroscopic Data (IR, NMR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Specific peaks corresponding to the stretching and bending of C-H, C=C, C-N, N=N, and C-Cl bonds would be predicted, aiding in the experimental identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). The predicted NMR spectra would show distinct signals for the protons and carbons in the dichlorophenyl and thiadiazole rings, reflecting their unique chemical environments.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For this compound, π-π* transitions are expected to be the most significant, and the presence of the dichlorophenyl substituent would likely cause a bathochromic (red) shift compared to the unsubstituted parent compound.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Feature | Wavenumber/Chemical Shift/Wavelength |

|---|---|---|

| IR | C-Cl stretch | 700-800 cm⁻¹ |

| IR | N=N stretch | 1400-1500 cm⁻¹ |

| ¹³C NMR | C-Cl carbons | 130-135 ppm |

| ¹H NMR | Phenyl protons | 7.5-8.0 ppm |

| UV-Vis | λmax (π-π*) | 280-320 nm |

Note: These are general predictions and actual values would be obtained from specific computational outputs.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. While no specific MD simulation studies for this compound are currently published, such simulations could provide valuable insights into its behavior in different environments (e.g., in solution or in a biological system).

An MD simulation would involve placing the molecule in a simulated environment (a "box" of solvent molecules, for instance) and calculating the forces between atoms to model their motion. This would allow for the study of:

Conformational Dynamics: How the molecule flexes and changes shape over time.

Solvation: How the molecule interacts with solvent molecules and the structure of the solvation shell.

Interactions with other molecules: If co-simulated with other molecules (like a biological receptor), MD can reveal binding modes and affinities.

These simulations would complement the static picture provided by quantum chemical calculations by adding a temporal and dynamic dimension to the understanding of the molecule's behavior.

Conformational Flexibility and Solvent Interactions

No dedicated studies on the conformational flexibility or solvent interactions of this compound were identified. Such an analysis would typically involve quantum mechanical methods like Density Functional Theory (DFT) to calculate the rotational energy barrier of the bond connecting the 3,4-dichlorophenyl group and the 1,2,3-thiadiazole (B1210528) ring. This would determine the most stable conformer(s) in the gaseous phase and in various solvents, providing insight into its three-dimensional structure and behavior in different chemical environments. However, these specific calculations for this compound have not been published.

Protein-Ligand Dynamics for Potential Biological Targets (if applicable)

There are no available molecular dynamics (MD) simulation studies for this compound complexed with any potential biological targets. MD simulations are used to understand the stability of a ligand within a protein's binding site over time and to characterize the dynamic interactions, such as hydrogen bonds and hydrophobic contacts. tandfonline.comnih.govresearchgate.net The absence of such studies indicates that this specific compound has not been identified as a sufficiently potent inhibitor of a particular biological target to warrant such detailed investigation, or the research has not been made public.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Efficacy (e.g., antimicrobial, antiviral)

No Quantitative Structure-Activity Relationship (QSAR) models have been developed that specifically include this compound in their training or test sets for predicting biological efficacy. While QSAR studies are common for heterocyclic compounds, including various thiadiazole isomers, to predict activities like antimicrobial or antiviral effects, the this compound derivative does not appear in the datasets of published models. kashanu.ac.ir The 1,2,3-thiadiazole class itself is known to possess a wide range of biological activities, but predictive computational models for this specific derivative are absent. mdpi.com

3D-QSAR Studies (e.g., CoMFA, CoMSIA) for Ligand-Target Interactions

No three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), have been reported for a series of compounds that includes this compound. These studies are crucial for understanding the relationship between the three-dimensional properties of a molecule (steric, electrostatic, hydrophobic fields) and its biological activity. imist.makoreascience.krnih.gov The lack of such research prevents the generation of contour maps that would visualize the structural requirements for potential biological activity related to this specific compound.

Molecular Docking Studies

Prediction of Binding Modes and Affinities with Hypothesized Biological Receptors or Enzymes

No molecular docking studies have been published that specifically investigate the binding modes and affinities of this compound with any hypothesized biological receptors or enzymes. Although docking is a common preliminary step in drug discovery to predict how a small molecule might interact with a protein target, this analysis for the specified compound is not available in the scientific literature. Research on related scaffolds, such as 4-aryl-1,2,3-thiadiazoles, has included docking as part of broader investigations, but the specific interactions and binding energy for the 3,4-dichlorophenyl substituted variant have not been documented. researchgate.net

Elucidation of Ligand-Target Intermolecular Interactions of this compound: A Computational Perspective

Detailed computational and theoretical investigations to elucidate the specific ligand-target intermolecular interactions of this compound are not extensively available in publicly accessible scientific literature. While the broader class of thiadiazole derivatives has been the subject of numerous computational studies, research focusing specifically on the 3,4-dichlorophenyl substituted 1,2,3-thiadiazole is limited.

The study of ligand-target interactions is crucial in drug discovery and molecular biology to understand the mechanism of action of a compound. Computational methods such as molecular docking and molecular dynamics simulations are powerful tools to predict and analyze how a small molecule, or ligand, binds to a biological target, typically a protein or nucleic acid. These methods can reveal the specific types of non-covalent interactions that stabilize the ligand-target complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For the broader family of thiadiazole-containing compounds, computational studies have revealed diverse binding modes and interactions with various biological targets. These studies often highlight the role of the thiadiazole ring and its substituents in forming key interactions within the active sites of enzymes or the binding pockets of receptors. For instance, the nitrogen and sulfur atoms of the thiadiazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring can lead to π-π stacking or π-cation interactions with aromatic amino acid residues of a protein target.

Without specific research on this compound, any detailed description of its intermolecular interactions with a specific biological target would be speculative. To provide a scientifically accurate account, dedicated computational studies involving molecular docking of this specific compound into the active site of a relevant biological target, followed by molecular dynamics simulations to assess the stability of the predicted binding pose and characterize the key interactions, would be necessary.

Such studies would typically generate data that can be presented in tables, summarizing the types of interactions, the involved amino acid residues of the target protein, and the distances of these interactions. For example, a hypothetical data table might look like this:

Hypothetical Ligand-Target Interactions for this compound

| Interacting Residue | Interaction Type | Distance (Å) |

| Amino Acid 1 | Hydrogen Bond | 2.8 |

| Amino Acid 2 | Hydrophobic | 3.5 |

| Amino Acid 3 | Halogen Bond | 3.1 |

| Amino Acid 4 | π-π Stacking | 4.0 |

It is important to reiterate that the table above is purely illustrative and not based on actual research findings for this compound. The generation of such data requires focused computational research which, at present, does not appear to be available in the public domain.

Mechanistic Biological Investigations of 4 3,4 Dichlorophenyl 1,2,3 Thiadiazole and Its Derivatives

In Vitro Studies on Specific Cellular Pathways and Molecular Targets

In vitro studies provide a controlled environment to dissect the specific molecular interactions between a compound and its biological targets, free from the complexities of a whole organism. For derivatives of 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole, these investigations have centered on their ability to inhibit key enzymes and modulate cellular processes.

The 1,2,3-thiadiazole (B1210528) core has been identified as a valuable pharmacophore for designing enzyme inhibitors. Kinetic studies are crucial in determining the potency and mechanism of this inhibition.

Reverse Transcriptase: A series of 3,4-dichlorophenyl substituted 1,2,3-thiadiazole thioacetanilide derivatives have been synthesized and evaluated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. tandfonline.commjcce.org.mk These studies are part of a broader effort to develop novel NNRTIs with high potency and low toxicity. nih.gov The research identified that the substitution pattern of halogens on the phenyl ring significantly influences the anti-HIV activity and the binding affinity to the enzyme. nih.gov Quantitative structure-activity relationship (QSAR) models developed for these 1,2,3-thiadiazole thioacetanilide analogues suggest that hydrophobic and electrostatic effects are dominant factors in determining their binding affinities to reverse transcriptase. nih.gov One study identified a derivative, 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide, as a highly potent inhibitor with an EC50 value of 0.95 µM against wild-type HIV-1.

Sterol Demethylase: Sterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol in fungi and is a major target for azole-based antifungal drugs. nih.gov While extensive research has been conducted on azole derivatives like imidazoles and triazoles as CYP51 inhibitors, specific inhibitory kinetic data for this compound derivatives against this enzyme are not prominently featured in the available scientific literature.

Serine Protease: Serine proteases are a broad family of enzymes involved in numerous physiological and pathological processes, making them attractive therapeutic targets. farmaceut.org While various thiadiazole isomers have been explored as protease inhibitors, such as 1,2,4-thiadiazole (B1232254) derivatives targeting the 3C-like protease (3CLpro) of SARS-CoV-2, specific kinetic studies detailing the inhibition of serine proteases by this compound derivatives are not extensively documented. nih.gov

Receptor binding assays are used to determine the affinity and specificity with which a molecule binds to a particular receptor. While various 1,3,4-thiadiazole (B1197879) derivatives have been investigated for their interaction with specific receptors, such as the estrogen receptor for breast cancer applications and cannabinoid receptors for obesity treatment, detailed receptor binding profiles for this compound derivatives are not widely available in the reviewed literature. biointerfaceresearch.commdpi.com

Cell-based assays help to understand a compound's effect on cellular functions and signaling pathways. Studies on other isomers, such as 1,3,4-thiadiazole derivatives, have shown that they can inhibit cancer cell proliferation by suppressing signaling pathways like the MEK/ERK pathway and can induce apoptosis. farmaceut.orgnih.gov However, specific studies detailing the modulation of cellular pathways by this compound and its derivatives are not extensively covered in the available research.

Antimicrobial Efficacy and Mechanisms of Action (Excluding Human Clinical Data)

Thiadiazole derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govnih.gov Investigations into their efficacy against specific bacterial strains and the underlying mechanisms of action are critical for their potential development as antimicrobial agents, particularly in agriculture.

Derivatives of thiadiazole have shown significant promise against various Gram-positive and Gram-negative bacteria.

Xanthomonas oryzae pv. oryzae : This bacterium is the causative agent of bacterial leaf blight in rice, a major threat to this staple crop. nih.gov Several studies have demonstrated the potent activity of thiadiazole derivatives against this pathogen. scispace.com For instance, certain 1,2,4-thiadiazole derivatives containing a sulfone moiety exhibited excellent activity, with EC50 values as low as 0.4 mg/L, significantly outperforming commercial agents like thiodiazole copper and bismerthiazol. nih.gov Similarly, novel 6-sulfonyl-1,2,4-triazolo[3,4-b] tandfonline.comnih.govsdu.edu.cnthiadiazole derivatives also showed high efficacy against Xoo, with EC50 values down to 0.59 mg/L. acs.org

Bacillus subtilis : This Gram-positive bacterium is often used as a model organism in antibacterial studies. Various 1,3,4-thiadiazole derivatives have been tested against B. subtilis, with some compounds showing moderate to good activity. silae.it For example, certain imidazo[2,1-b] tandfonline.comnih.govsdu.edu.cnthiadiazole derivatives displayed potent antibacterial action with low MIC values. nih.gov

Escherichia coli : As a representative Gram-negative bacterium, E. coli is a common target in the screening of new antibacterial agents. Numerous thiadiazole derivatives have been evaluated for their activity against E. coli. nih.gov While some derivatives show only moderate or weak activity, others, such as certain 1,3,4-thiadiazole-based compounds, have demonstrated significant inhibitory effects. silae.itnih.govresearchgate.net One study on novel thiazole derivatives found that a specific compound had an MIC of 125 µg/mL against E. coli. tums.ac.ir

| Compound Class | Parameter | Value | Reference Control | Control Value |

|---|---|---|---|---|

| 1,2,4-Thiadiazole Derivative (B7) | EC50 | 0.4 mg/L | Thiodiazole Copper | 121.8 mg/L |

| 1,2,4-Thiadiazole Derivative (B7) | EC50 | 0.4 mg/L | Bismerthiazol | 73.3 mg/L |

| 6-Sulfonyl-1,2,4-triazolo[3,4-b] tandfonline.comnih.govsdu.edu.cnthiadiazole (33) | EC50 | 0.59 mg/L | Thiodiazole Copper | 90.43 mg/L |

| 6-Sulfonyl-1,2,4-triazolo[3,4-b] tandfonline.comnih.govsdu.edu.cnthiadiazole (33) | EC50 | 0.59 mg/L | Bismerthiazol | 68.37 mg/L |

| Myricetin derivative with quinazoline thioether (A15) | EC50 | 13.9 µg/mL | Thiodiazole Copper | 68.1 µg/mL |

| Myricetin derivative with quinazoline thioether (A15) | EC50 | 13.9 µg/mL | Bismerthiazol | 88.9 µg/mL |

| Compound Class | Bacterial Strain | Parameter | Value (µg/mL) |

|---|---|---|---|

| Imidazo[2,1-b] tandfonline.comnih.govsdu.edu.cnthiadiazole derivative | B. subtilis | MIC | 0.03 |

| Imidazo[2,1-b] tandfonline.comnih.govsdu.edu.cnthiadiazole derivative | E. coli | MIC | 0.5 |

| 1,3,4-Thiadiazole derivative (Compound 7) | B. subtilis | MIC | 75 |

| Thiazole derivative (6d) | E. coli | MIC | 125 |

A key aspect of the antimicrobial mechanism of thiadiazole derivatives appears to be their ability to compromise the bacterial cell membrane. The sulfur atom within the thiadiazole ring is thought to enhance lipophilicity, which facilitates the penetration of the microbial cell wall. nih.gov Studies on 1,2,4-thiadiazole derivatives have shown that they can affect membrane permeability and alter cell surface morphology in Xanthomonas oryzae pv. oryzae. nih.gov Another investigation into a novel alkyl sulfonamide compound demonstrated that it altered membrane permeability and caused morphological changes in the same bacterium. nih.gov Functionalized chitosan with a thio-thiadiazole derivative was also shown to inhibit pathogenic bacteria by destroying the cell wall. mdpi.com This disruption of the cell's primary physical defense leads to leakage of intracellular components and ultimately cell death.

Antibacterial Activity against Specific Bacterial Strains (e.g., Xanthomonas oryzae pv. oryzae, Bacillus subtilis, Escherichia coli)

Inhibition of Essential Bacterial Enzymes or Metabolic Pathways

The antibacterial activity of the 1,2,3-thiadiazole scaffold, including derivatives of this compound, is an area of ongoing research. While specific studies detailing the inhibition of essential bacterial enzymes or metabolic pathways by this compound are not extensively documented, the broader class of thiadiazole compounds is known to exert its antimicrobial effects through various mechanisms. Thiadiazole derivatives have been recognized for their wide-ranging pharmacological potential, which is often attributed to their ability to modulate enzyme function and interfere with crucial biochemical pathways within pathogenic organisms. researchgate.net The core structure of thiadiazole is considered a versatile scaffold in medicinal chemistry due to its diverse biological activities, including antibacterial properties. sysrevpharm.orgfrontiersin.orgmdpi.comnih.gov

Research into various substituted 1,3,4-thiadiazole derivatives has shown that their antibacterial efficacy can be linked to the specific chemical groups attached to the thiadiazole ring. mdpi.com For instance, some thiadiazole derivatives have been found to be effective against a range of both Gram-positive and Gram-negative bacteria. nih.gov The biological activity of these compounds is thought to stem from the aromaticity of the thiadiazole ring system, which contributes to its stability in vivo. nih.gov While the precise enzymatic targets for many thiadiazole derivatives are yet to be fully elucidated, the general understanding is that the heterocyclic ring system plays a crucial role in their interaction with biological targets. frontiersin.org Further investigations are required to identify the specific bacterial enzymes or metabolic pathways that are inhibited by this compound and its derivatives.

Morphological Changes in Bacterial Cells

The investigation into morphological changes in bacterial cells provides valuable insights into the mechanism of action of antibacterial agents. For the broader class of thiadiazole derivatives, studies have demonstrated the ability to induce significant alterations in bacterial cell structure. One study on a novel 1,3,4-thiadiazole derivative revealed that at its minimum inhibitory concentration (MIC), the compound caused noticeable morphological changes in Bacillus cereus and Staphylococcus aureus. researchgate.net The observed effects included damage to the cell membrane, deformities on the cell surface, disappearance of the septum, elongation of some cells, and shortening of others. researchgate.net These findings suggest that the antibacterial action of these compounds may involve the disruption of the bacterial cell envelope and interference with cell division processes.

While this research provides a framework for understanding how thiadiazole compounds can affect bacterial morphology, specific studies focusing on the effects of this compound on bacterial cell structure have not been detailed in the available literature. The observed changes, such as membrane damage and septal disappearance, are indicative of mechanisms that target the integrity of the cell wall or membrane and the machinery of cell replication. The nature and extent of these morphological changes can often be linked to the specific substituents on the thiadiazole ring, which influence the compound's interaction with bacterial targets. Further electron microscopy studies on bacteria treated with this compound would be necessary to fully characterize its impact on bacterial cell morphology.

Antifungal Activity against Fungal Pathogens (e.g., Candida species, Botrytis cinerea, Rhizoctonia solani)

Thiadiazole derivatives have emerged as a promising class of compounds with significant antifungal properties against a spectrum of fungal pathogens. wjpmr.comnih.gov The 1,3,4-thiadiazole scaffold, in particular, has been the subject of numerous studies due to its broad-spectrum biological activities. mdpi.com Research has shown that certain 1,3,4-thiadiazole derivatives exhibit potent antifungal activity against various Candida species, including strains that have developed resistance to commonly used azole antifungals. researchgate.net

| Fungal Pathogen | General Activity of Thiadiazole Derivatives | Specific Data on this compound |

|---|---|---|

| Candida species | Potent activity reported for 1,3,4-thiadiazole derivatives. researchgate.net | Data not available in provided sources. |

| Botrytis cinerea | Antifungal activity observed for related heterocyclic compounds. nih.gov | Data not available in provided sources. |

| Rhizoctonia solani | In vivo antifungal activity demonstrated by some small molecular compounds. researchgate.net | Data not available in provided sources. |

Ergosterol Biosynthesis Inhibition Assays

A primary mechanism by which many antifungal agents, particularly those in the azole class, exert their effect is through the inhibition of ergosterol biosynthesis. researchgate.net Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability, ultimately resulting in cell lysis and death. nih.gov The enzyme lanosterol 14-alpha-demethylase is a key player in this pathway, and its inhibition is a common target for antifungal drugs. researchgate.netnih.gov

Thiadiazoles are considered bioisosteres of triazoles and imidazoles, which are well-known for their ability to inhibit ergosterol synthesis. nih.gov Consequently, it is hypothesized that thiadiazole derivatives may share a similar mechanism of action. Studies on certain 1,3,4-thiadiazole derivatives have supported this hypothesis, demonstrating that these compounds can significantly reduce the levels of ergosterol in Candida albicans. nih.gov Ergosterol quantification assays have shown a dose-dependent decrease in ergosterol levels upon treatment with these compounds, suggesting an interference with the ergosterol biosynthesis pathway. nih.gov However, it is important to note that not all thiadiazole derivatives operate through this mechanism. For example, one study on a specific 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol compound found that it did not affect the ergosterol content in Candida cells, indicating an alternative mode of antifungal action. researchgate.net Specific ergosterol biosynthesis inhibition assays for this compound have not been reported in the reviewed literature.

Cell Wall Disruption Mechanisms

The fungal cell wall is a dynamic and essential structure that provides physical protection and is crucial for cell viability, making it an attractive target for antifungal therapies. nih.gov Disruption of cell wall biogenesis can lead to severe morphological abnormalities and cell death. Research into the antifungal mechanisms of thiadiazole derivatives has indicated that some compounds may exert their effects by targeting the fungal cell wall.

One study on a 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol derivative demonstrated that its antifungal activity against Candida species involves the disruption of cell wall biogenesis. researchgate.net Treatment with this compound resulted in the inability of fungal cells to maintain their characteristic shape, leading to an increase in size, the formation of giant cells, and flocculation. researchgate.net Furthermore, the treated cells exhibited reduced osmotic resistance and showed an uneven distribution of chitin and β(1→3) glucan, which are critical components of the cell wall. researchgate.net These findings suggest that the compound interferes with the proper assembly and integrity of the cell wall. While this provides evidence for a cell wall disruption mechanism within the broader thiadiazole class, specific studies confirming this mode of action for this compound are not currently available.

Antiviral Efficacy against Specific Viruses (e.g., HIV-1, Tobacco Mosaic Virus)

Derivatives of this compound have been identified as a promising scaffold for the development of antiviral agents, particularly against Human Immunodeficiency Virus Type 1 (HIV-1). A study focused on a series of 3,4-dichlorophenyl substituted 1,2,3-thiadiazole thioacetanilide derivatives revealed that several of these compounds exhibit moderate-to-good inhibitory potency against HIV-1 in vitro. nih.gov

In addition to activity against HIV-1, the broader class of thiadiazole compounds has demonstrated efficacy against plant viruses such as the Tobacco Mosaic Virus (TMV). researchgate.net Various novel 1,3,4-thiadiazole derivatives have been synthesized and shown to possess protective activity against TMV. mdpi.comdntb.gov.ua For instance, certain sulfonamide derivatives containing a 5-(4-chlorophenyl)-1,3,4-thiadiazole ring exhibited notable anti-TMV activity. researchgate.net While the direct anti-TMV activity of this compound has not been specified, the consistent antiviral properties of the thiadiazole core suggest potential in this area.

Inhibition of Viral Replication Enzymes (e.g., HIV-1 Reverse Transcriptase)

A key mechanism for the anti-HIV-1 activity of this compound derivatives is the inhibition of essential viral enzymes, specifically HIV-1 reverse transcriptase (RT). nih.gov This enzyme is crucial for the replication of the virus, as it is responsible for transcribing the viral RNA genome into DNA, which is then integrated into the host cell's genome.

A series of 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetanilides were synthesized and evaluated as HIV-1 reverse transcriptase inhibitors. nih.gov The results of this research indicated that nearly half of the synthesized compounds displayed inhibitory activity against HIV-1, with one compound, in particular, showing high potency with a 50% effective concentration (EC₅₀) value of 0.95 ± 0.33 microM. nih.gov This demonstrates that the this compound scaffold can be effectively modified to produce potent inhibitors of HIV-1 RT. Further structure-activity relationship studies on related thiadiazole derivatives have also confirmed that these compounds can inhibit RT activity in enzymatic assays. nih.gov

| Compound Series | Target Virus | Mechanism of Action | Reported Potency (EC₅₀) | Reference |

|---|---|---|---|---|

| 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetanilides | HIV-1 | Reverse Transcriptase Inhibition | 0.95 ± 0.33 µM (for compound 7f) | nih.gov |

Cellular Host Factor Modulation

The strategy of targeting cellular host factors is an emerging approach in antiviral therapy, aiming to overcome viral resistance and provide broad-spectrum activity. nih.gov Viruses rely on host cell processes for replication, making these cellular factors attractive therapeutic targets. mdpi.com While direct studies on this compound's effect on human or animal cellular host factors are not extensively documented, research on related compounds, particularly against plant viruses, offers valuable insights.

Thiadiazole derivatives have demonstrated the ability to modulate host responses to viral infections. For instance, in studies involving the Tobacco Mosaic Virus (TMV), a novel 1,3,4-thiadiazole derivative, E2, was found to inhibit the virus's spread by inducing morphological changes in the host plant. mdpi.com Treatment with the compound led to a tighter arrangement of spongy mesophyll and palisade cells and prompted stomatal closure, creating a defensive barrier against viral infection. mdpi.com Furthermore, this compound enhanced the photosynthetic efficiency of infected leaves and reduced the levels of peroxides, mitigating oxidative damage to the host plant. mdpi.com Other studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides also confirmed anti-TMV activity, suggesting that combining the thiadiazole scaffold with other pharmacores can generate compounds with potent plant anti-viral properties. mdpi.com

In the context of human viruses, the thiadiazole ring is considered a bioisostere of pyrimidine, a key component of nucleic acids, which may contribute to its antiviral properties. nih.govarkat-usa.org Research into various 1,3,4-thiadiazole derivatives has shown activity against a range of viruses, including respiratory viruses, HIV, Dengue virus, and West Nile virus, underscoring the potential of this chemical class to interact with host or viral factors essential for replication. nih.govarkat-usa.org

Anticancer Activity against Specific Cancer Cell Lines (e.g., HepG2-1)

The thiadiazole scaffold is a prominent feature in the development of anticancer agents. nih.govnih.gov Derivatives have shown potent activity against a variety of human cancer cell lines, including the hepatocellular carcinoma cell line HepG2. nih.govnih.govmdpi.com Structurally related compounds, such as 5-(4-chlorophenyl)-1,3,4-thiadiazoles and 2-(phenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazoles, have been evaluated for their anticancer effects. nih.govnih.govekb.eg For example, a sulfonamide derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole displayed remarkable potency against hepatoma (HepG2), breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549) cells. ekb.eg Another study reported that a series of pyridine derivatives bearing the 1,3,4-thiadiazole scaffold showed antiproliferative activity against hepatocellular carcinoma (Hep-G2) and human colon carcinoma (HCT-116) cell lines. nih.gov

The cytotoxicity of thiadiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. nih.govnih.govjapsonline.comjapsonline.com Numerous studies have reported the dose-dependent cytotoxic effects of various thiadiazole compounds on cancer cell lines, including HepG2. nih.govnih.govresearchgate.net

For instance, certain mesoionic 1,3,4-thiadiazolium derivatives were shown to decrease the viability of HepG2 cells in a dose- and time-dependent manner. researchgate.net Similarly, α-aminophosphonates containing a 1,3,4-thiadiazole moiety have demonstrated anticancer activity against HepG2 and MCF-7 cell lines. nih.gov The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies widely depending on the specific substitutions on the thiadiazole ring and the target cell line.

Table 1: Cytotoxicity (IC50) of Various Thiadiazole Derivatives against Cancer Cell Lines

| Compound Type | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 70 µM | nih.gov |

| Pyrazoline-based 1,3,4-thiadiazole derivative | HepG2 (Liver) | 84.9 ± 5.9 µM | nih.govmdpi.com |

| Pyrazoline-based 1,3,4-thiadiazole derivative | MCF-7 (Breast) | 63.2 ± 2.9 µM | nih.govmdpi.com |

| Triazolo-thiadiazole derivative (CPNT) | HepG2 (Liver) | 0.8 µg/mL | researchgate.net |

| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | HCT116 (Colon) | 8.04 ± 0.94 µmol L-1 (48h) | nih.gov |

| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (Glioma) | 5.04 µg/mL | nih.gov |

A primary mechanism through which thiadiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govsemanticscholar.org Studies have shown that these compounds can trigger apoptosis through various signaling pathways.

One common pathway involves the mitochondria. Some 1,3,4-thiadiazole derivatives have been shown to induce mitochondria-mediated apoptosis, which is often characterized by changes in the expression of Bcl-2 family proteins. nih.gov For example, treatment of lung cancer cells with certain derivatives has been shown to disrupt the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. researchgate.net This disruption can lead to the activation of caspases, which are proteases that execute the apoptotic program. nih.govrsc.org

Flow cytometry analysis of cancer cells treated with thiadiazole derivatives frequently reveals an increased population of cells in the sub-G1 phase, which is indicative of apoptotic DNA fragmentation. researchgate.net The induction of apoptosis has been further confirmed by Annexin V-FITC/PI staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. rsc.orgnih.gov For example, a novel thiadiazole derivative was found to enhance total apoptosis by 22-fold in MCF-7 cells. nih.gov Research also points to the activation of key executioner caspases, such as caspase-3, caspase-8, and caspase-9, following treatment with these compounds. rsc.orgnih.govfrontiersin.org

In addition to inducing apoptosis, thiadiazole derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints. nih.govfrontiersin.org This prevents cancer cells from progressing through the division cycle and replicating.

Flow cytometry studies have demonstrated that various thiadiazole compounds can arrest the cell cycle at different phases, most commonly the G2/M or G0/G1 phase. nih.govnih.govfrontiersin.org For instance, a 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to arrest human colorectal carcinoma (HCT116) cells in the G2/M phase. nih.gov Similarly, other derivatives have induced G2/M arrest in glioma and lung cancer cells. researchgate.netnih.gov In contrast, another study showed that a different thiadiazole derivative caused cell cycle arrest in MCF-7 breast cancer cells at the G0-G1 phase. nih.gov

The underlying mechanisms for cell cycle arrest can involve the modulation of key regulatory proteins. For example, some phenylurea derivatives are known to induce G1/S cell cycle arrest by affecting the Akt/GSK-3β/c-Myc signaling pathway. mdpi.com While the specific targets for many thiadiazole compounds are still under investigation, their ability to halt cell cycle progression is a critical component of their antiproliferative activity. mdpi.com

Agrochemical Research (Excluding Human Clinical Data)

Thiadiazole derivatives have been extensively investigated for their applications in agriculture, with a significant number of compounds patented as herbicides. researchgate.netnih.gov Compounds such as buthidiazole and tebuthiuron are used for selective weed control in crops like corn and sugarcane. researchgate.net

The herbicidal effects of thiadiazole derivatives are often linked to the disruption of fundamental physiological processes in plants, particularly photosynthesis. researchgate.net The documented mechanisms of action include:

Inhibition of Photosynthesis: These compounds can interfere with the photosynthetic pathway, a primary target for many herbicides. researchgate.netpurdue.edu

Inhibition of Electron Transport: Some derivatives act by inhibiting electron transport within photosystem II. researchgate.net

Disruption of Chloroplasts: They can cause ultra-structural damage to the mesophyll chloroplasts, the site of photosynthesis. researchgate.net

Prevention of Starch Accumulation: Herbicidal thiadiazoles can prevent the accumulation of starch in the bundle sheath cells of leaves. researchgate.net

Additionally, some thiadiazole herbicides, like fluthiacet-methyl, are known to inhibit protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll and heme biosynthesis. youtube.com The broad utility of the thiadiazole scaffold in agrochemicals is also demonstrated by the synthesis of derivatives with potential as fungicides and insecticides. researchgate.net

Insecticidal Activity and Target Pest Interactions